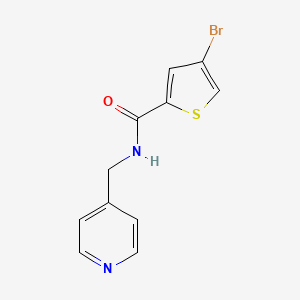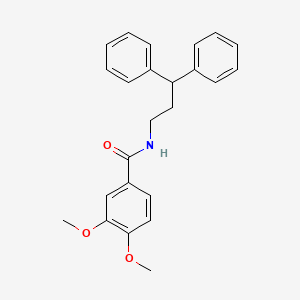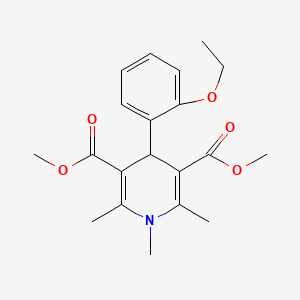
4-bromo-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a bromine atom at the 4-position of the thiophene ring and a pyridin-4-ylmethyl group attached to the nitrogen atom of the carboxamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophene-2-carboxylic acid and pyridin-4-ylmethylamine.
Condensation Reaction: The carboxylic acid group of 4-bromothiophene-2-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This activated intermediate then reacts with pyridin-4-ylmethylamine to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-bromo-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura reactions.
Major Products
Substitution: Substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives.
Coupling: Biaryl derivatives.
Applications De Recherche Scientifique
4-bromo-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromo-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
- 4-bromo-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
- 4-bromo-N-(pyridin-5-ylmethyl)thiophene-2-carboxamide
Uniqueness
4-bromo-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide is unique due to the specific positioning of the pyridin-4-ylmethyl group, which can influence its chemical reactivity and biological activity compared to other positional isomers .
Propriétés
IUPAC Name |
4-bromo-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-5-10(16-7-9)11(15)14-6-8-1-3-13-4-2-8/h1-5,7H,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGANUVLMLAQGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C2=CC(=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-chlorophenyl)ethyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6000379.png)
![N-(3'-methyl-3-biphenylyl)-1-[(1-methyl-1H-imidazol-2-yl)methyl]prolinamide](/img/structure/B6000396.png)

![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1-(3-phenylpropyl)-1H-1,2,3-triazole](/img/structure/B6000404.png)
![2-[[1,3-Dioxo-2-(2-phenylphenyl)isoindole-5-carbonyl]amino]benzoic acid](/img/structure/B6000409.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-pentenamide](/img/structure/B6000416.png)
![1-(2-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B6000430.png)
![1-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B6000446.png)
![2-({4-ethyl-5-[(2-fluorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B6000447.png)
![N'-[(E)-(3-Ethoxy-2-hydroxyphenyl)methylidene]-2,2-diphenylcyclopropane-1-carbohydrazide](/img/structure/B6000451.png)
![2-[(3-BROMOPHENYL)AMINO]-6-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B6000456.png)

![5-[3-bromo-4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6000478.png)
![3-{1-[(3-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-5-methylisoxazole](/img/structure/B6000486.png)
